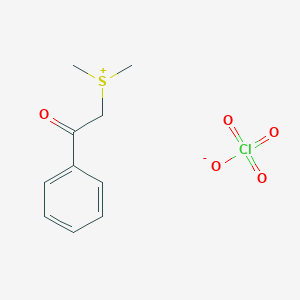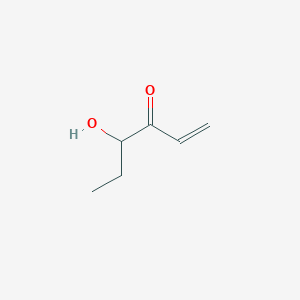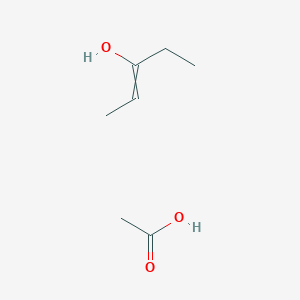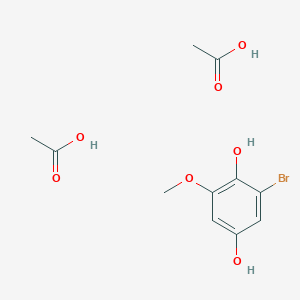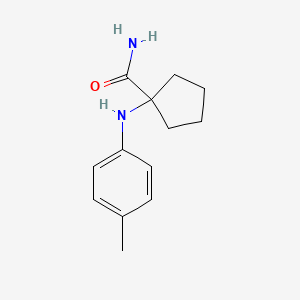
Cerium;iridium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium and iridium are two elements that form a unique compound with intriguing properties. Cerium is a rare earth metal, known for its high reactivity and ability to exist in multiple oxidation states. Iridium, on the other hand, is a transition metal known for its high density, corrosion resistance, and catalytic properties. The combination of cerium and iridium results in a compound that leverages the unique properties of both elements, making it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cerium and iridium compounds typically involves the use of cerium oxide (CeO₂) and iridium chloride (IrCl₃) as starting materials. One common method is the co-precipitation technique, where aqueous solutions of cerium nitrate and iridium chloride are mixed, followed by the addition of a precipitating agent such as ammonium hydroxide. The resulting precipitate is then filtered, washed, and calcined at high temperatures to obtain the desired cerium-iridium compound.
Industrial Production Methods: In industrial settings, the production of cerium and iridium compounds often involves more scalable methods such as sol-gel processes, hydrothermal synthesis, and chemical vapor deposition. These methods allow for better control over the particle size, morphology, and purity of the final product, which are crucial for its performance in various applications.
化学反応の分析
Types of Reactions: Cerium and iridium compounds undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions. The redox properties of cerium, particularly its ability to switch between Ce³⁺ and Ce⁴⁺ states, play a significant role in these reactions. Iridium, known for its catalytic properties, often facilitates these reactions by providing active sites for the reactants.
Common Reagents and Conditions: Common reagents used in reactions involving cerium and iridium compounds include hydrogen peroxide (for oxidation reactions), hydrazine (for reduction reactions), and various organic ligands (for substitution reactions). These reactions are typically carried out under controlled conditions, such as specific pH levels, temperatures, and pressures, to optimize the yield and selectivity of the desired products.
Major Products: The major products formed from reactions involving cerium and iridium compounds depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce cerium dioxide (CeO₂) and iridium oxide (IrO₂), while reduction reactions may yield metallic cerium and iridium. Substitution reactions can result in a variety of organometallic complexes with diverse structures and properties.
科学的研究の応用
Cerium and iridium compounds have a wide range of applications in scientific research, spanning fields such as chemistry, biology, medicine, and industry.
Chemistry: In chemistry, cerium and iridium compounds are used as catalysts in various reactions, including hydrogenation, oxidation, and polymerization. Their unique redox properties and catalytic activity make them valuable in the development of new synthetic methodologies and materials.
Biology and Medicine: In biology and medicine, cerium and iridium compounds are explored for their potential therapeutic applications. Cerium oxide nanoparticles, for example, have shown promise as antioxidants and anti-inflammatory agents, while iridium complexes are investigated for their anticancer properties.
Industry: In industrial applications, cerium and iridium compounds are used in the production of advanced materials, such as fuel cells, sensors, and electronic devices. Their high stability and catalytic efficiency make them ideal for use in harsh environments and demanding processes.
作用機序
The mechanism of action of cerium and iridium compounds is closely related to their redox properties and ability to interact with various molecular targets. Cerium compounds, for example, can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage by cycling between Ce³⁺ and Ce⁴⁺ states. Iridium compounds, on the other hand, can interact with DNA and proteins, disrupting cellular processes and inducing cell death in cancer cells.
類似化合物との比較
Cerium and iridium compounds can be compared with other similar compounds, such as those containing other rare earth metals (e.g., lanthanum, neodymium) or transition metals (e.g., platinum, palladium). While these compounds share some common properties, such as catalytic activity and redox behavior, cerium and iridium compounds often exhibit unique characteristics, such as higher stability, selectivity, and efficiency in specific applications.
List of Similar Compounds:- Lanthanum compounds
- Neodymium compounds
- Platinum compounds
- Palladium compounds
特性
CAS番号 |
12258-84-3 |
|---|---|
分子式 |
CeIr2 |
分子量 |
524.55 g/mol |
IUPAC名 |
cerium;iridium |
InChI |
InChI=1S/Ce.2Ir |
InChIキー |
DWBBOEOTXMSMNT-UHFFFAOYSA-N |
正規SMILES |
[Ce].[Ir].[Ir] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(Ethoxymethyl)phenyl]-(2-methoxyphenyl)-(4-methoxyphenyl)methanol](/img/structure/B14718148.png)
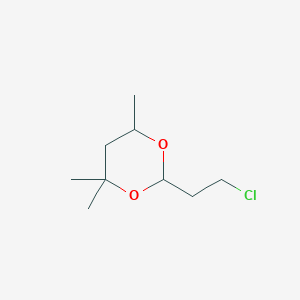
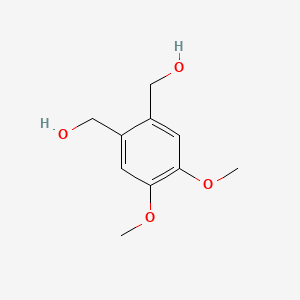
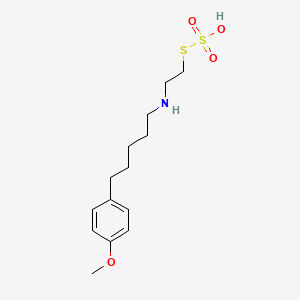
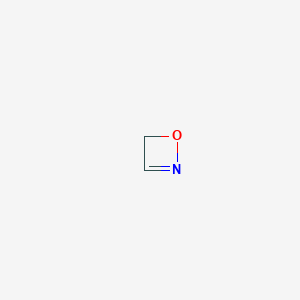
![2-(2-Nitrophenyl)-2,3-dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B14718169.png)
